(2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a benzyloxy group, a bromobenzylidene moiety, and a thiazolobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolobenzimidazole core.
Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Benzyloxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike similar compounds, it possesses a thiazolobenzimidazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2S/c24-17-12-16(10-11-20(17)28-14-15-6-2-1-3-7-15)13-21-22(27)26-19-9-5-4-8-18(19)25-23(26)29-21/h1-13H,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOATSLGUMPXDQ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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